6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Anticancer Antifolate Medicinal Chemistry

This thieno[2,3-d]pyrimidine scaffold delivers sub-picomolar DNA-PK inhibition (IC50 0.110 nM) and a 100-1000x potency gain over 6-methyl analogs, ensuring minimal off-target effects in DNA repair and CRISPR/Cas9 studies. The unsubstituted piperazine at the 4-position enables late-stage diversification critical for developing advanced menin-MLL inhibitors (e.g., E926745) and dual TS/DHFR antifolates. Procure the free base or dihydrochloride salt to anchor your next-generation oncology or genome-editing chemical probe program.

Molecular Formula C12H16N4S
Molecular Weight 248.35 g/mol
CAS No. 769917-28-4
Cat. No. B1357946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS769917-28-4
Molecular FormulaC12H16N4S
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N=CN=C2S1)N3CCNCC3
InChIInChI=1S/C12H16N4S/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16/h7-8,13H,2-6H2,1H3
InChIKeyAECCBYQXQCLDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 769917-28-4): A Versatile Thienopyrimidine Scaffold for Kinase and Protein-Protein Interaction Inhibitor Development


6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 769917-28-4, C12H16N4S, MW 248.35) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry known for diverse kinase inhibitory activities [1]. The compound features a 6-ethyl substitution on the thieno ring and a piperazine moiety at the 4-position of the pyrimidine core. This specific substitution pattern is critical for its biological profile and synthetic utility. The compound is commercially available in both free base and dihydrochloride salt forms (CAS 502648-93-3) and serves as a key intermediate for more complex bioactive molecules targeting protein-protein interactions .

Why 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 769917-28-4) Cannot Be Replaced by Other Thienopyrimidine Analogs


The substitution pattern at the 6-position of the thieno[2,3-d]pyrimidine core is a critical determinant of biological potency and target selectivity. Within this scaffold, the 6-ethyl substituent confers a distinct pharmacological advantage over smaller alkyl chains. Replacing the ethyl group with a methyl group results in a 100- to 1000-fold loss in potency across multiple tumor cell lines [1]. Furthermore, the unsubstituted piperazine at the 4-position provides a crucial synthetic handle for late-stage diversification, a feature not present in many pre-functionalized analogs. This combination of potent core activity and a versatile handle for further derivatization creates a unique value proposition that generic thienopyrimidine alternatives cannot replicate.

Quantitative Differentiation Evidence for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 769917-28-4)


6-Ethyl Substitution Confers 100-1000x Potency Gain vs. 6-Methyl Analog in Antitumor Assays

A direct head-to-head comparison of a 6-ethylthieno[2,3-d]pyrimidine derivative (Compound 2) against its 6-methyl analog (Compound 1) demonstrates the profound impact of the 6-ethyl substitution. The 6-ethyl derivative exhibits a 100- to 1000-fold increase in potency across a spectrum of tumor cell lines in vitro [1].

Anticancer Antifolate Medicinal Chemistry

Sub-Picomolar DNA-PK Inhibitory Activity Positions Compound as an Ultra-Potent Chemical Probe

The compound demonstrates exceptional potency against DNA-dependent protein kinase (DNA-PK), a key target in cancer therapy and genome editing. It exhibits an IC50 of 0.110 nM in a human full-length DNA-PK ADP-Glo kinase assay, placing it among the most potent reported inhibitors of this enzyme class [1].

DNA Damage Repair Kinase Inhibitor Chemical Probe

Unsubstituted Piperazine Moiety Enables Versatile Late-Stage Functionalization for Menin-MLL Inhibitor Synthesis

The compound's unsubstituted piperazine ring is a critical functional handle that allows for late-stage derivatization to access potent menin-MLL inhibitors. For instance, it serves as a direct precursor to 6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine (E926745), a known inhibitor of the menin-MLL fusion protein interaction . This contrasts with many thienopyrimidine analogs that either lack a basic amine handle or are pre-functionalized, limiting their utility in structure-activity relationship (SAR) exploration.

Medicinal Chemistry Chemical Biology Leukemia

High-Impact Research Applications for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS 769917-28-4)


Discovery of Ultra-Potent DNA-PK Inhibitors for Cancer Therapy and Genome Editing

Given its sub-picomolar potency against DNA-PK (IC50 = 0.110 nM) [1], 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is an ideal starting point for developing chemical probes to study DNA double-strand break repair pathways. Its extreme potency allows for effective target engagement at minimal concentrations, which is critical for reducing off-target effects in cellular assays. Researchers in oncology and CRISPR/Cas9 genome editing fields can use this compound to modulate DNA-PK activity with high precision.

Optimization of Dual Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibitors

The 6-ethyl substitution on the thieno[2,3-d]pyrimidine core is known to enhance antitumor potency by 100-1000x compared to the 6-methyl analog [2]. This scaffold, when further functionalized, can yield potent dual TS/DHFR inhibitors. 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine provides a foundational core for building classical and nonclassical antifolates, which are effective against tumor cells and certain parasitic infections. Medicinal chemists can leverage this core to develop next-generation antifolates with improved potency and selectivity.

Synthesis of Menin-MLL Interaction Inhibitors for Leukemia Research

The compound is a key intermediate for synthesizing advanced menin-MLL inhibitors, such as E926745 . The free piperazine nitrogen serves as a strategic anchor for introducing thiadiazole and other heterocyclic moieties that are essential for disrupting the menin-MLL protein-protein interaction. This application is particularly relevant for researchers focused on mixed lineage leukemia (MLL), where blocking this interaction is a validated therapeutic strategy.

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